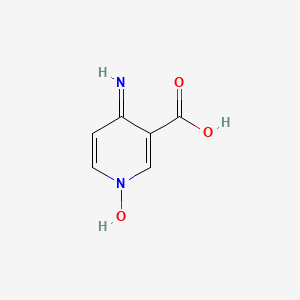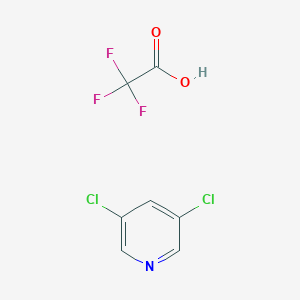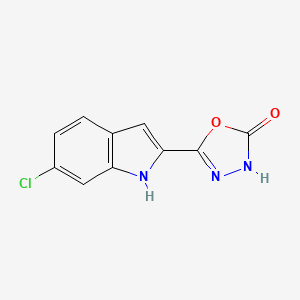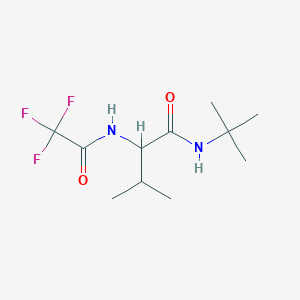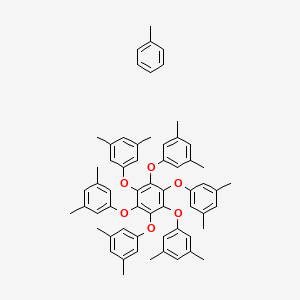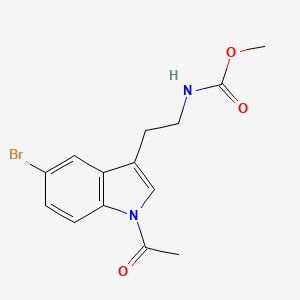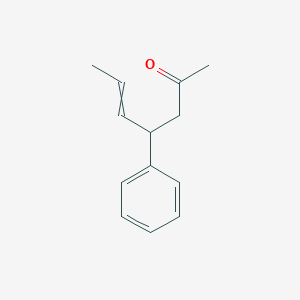
4-Phenylhept-5-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylhept-5-en-2-one is an organic compound with the molecular formula C13H16O It is characterized by a phenyl group attached to a heptene chain with a ketone functional group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylhept-5-en-2-one typically involves the aldol condensation reaction. This reaction combines an aldehyde and a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the enone. For instance, benzaldehyde and 4-penten-2-one can be used as starting materials, with sodium hydroxide as the base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-Phenylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 4-Phenylheptanoic acid.
Reduction: 4-Phenylhept-5-en-2-ol.
Substitution: Nitro-4-Phenylhept-5-en-2-one.
科学的研究の応用
4-Phenylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 4-Phenylhept-5-en-2-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines.
類似化合物との比較
4-Phenylbutan-2-one: Similar structure but lacks the double bond in the heptene chain.
4-Phenyl-3-buten-2-one: Similar structure but with a shorter carbon chain.
4-Phenyl-2-butanone: Similar structure but with a different position of the ketone group.
Uniqueness: 4-Phenylhept-5-en-2-one is unique due to its specific arrangement of the phenyl group, double bond, and ketone functional group
特性
CAS番号 |
88343-87-7 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
4-phenylhept-5-en-2-one |
InChI |
InChI=1S/C13H16O/c1-3-7-13(10-11(2)14)12-8-5-4-6-9-12/h3-9,13H,10H2,1-2H3 |
InChIキー |
XAJHEGBJOCWMDT-UHFFFAOYSA-N |
正規SMILES |
CC=CC(CC(=O)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


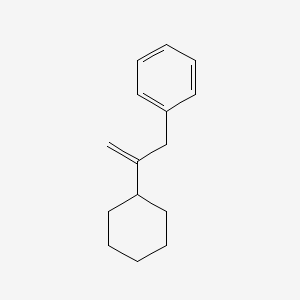
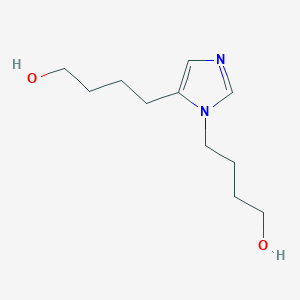
![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
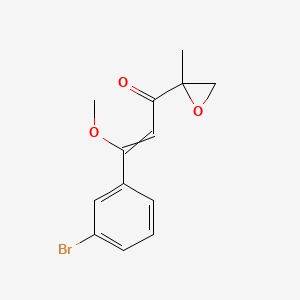

![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
